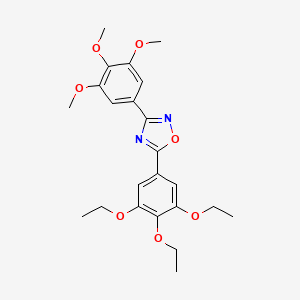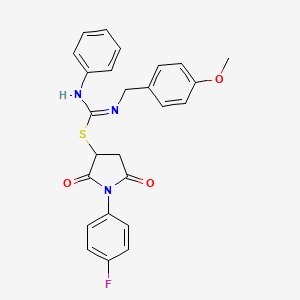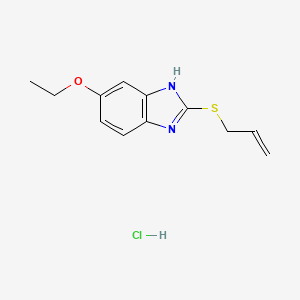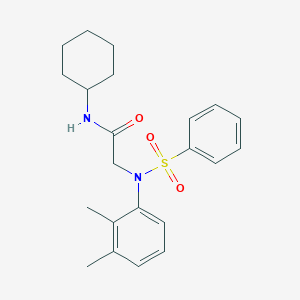![molecular formula C19H29NO2 B5188296 N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3,4-dimethoxyphenyl)-2-propanamine](/img/structure/B5188296.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3,4-dimethoxyphenyl)-2-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3,4-dimethoxyphenyl)-2-propanamine, commonly known as MDAI, is a synthetic compound that belongs to the amphetamine class of drugs. MDAI is a psychoactive substance that has been gaining attention in the scientific community due to its potential therapeutic applications. In
Mechanism of Action
MDAI acts as a selective serotonin releasing agent (SSRA) and a dopamine releasing agent (DRA). It works by binding to the serotonin and dopamine transporters, which are responsible for reuptake of these neurotransmitters from the synaptic cleft. By inhibiting the reuptake of serotonin and dopamine, MDAI increases the levels of these neurotransmitters in the brain, leading to an increase in mood, social behavior, and empathy.
Biochemical and Physiological Effects
MDAI has been shown to have a range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature, which are common effects of amphetamine-like compounds. MDAI has also been found to increase levels of oxytocin, a hormone that plays a crucial role in social bonding and attachment.
Advantages and Limitations for Lab Experiments
MDAI has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. MDAI has also been shown to have a high affinity for the serotonin and dopamine transporters, making it a useful tool for studying the role of these neurotransmitters in the brain. However, MDAI has limitations for lab experiments. It is a psychoactive substance that can have unpredictable effects on behavior and mood, making it difficult to control for these variables in experiments.
Future Directions
There are several future directions for research on MDAI. One area of interest is its potential therapeutic applications, particularly in the treatment of depression, anxiety, and PTSD. Further research is needed to determine the safety and efficacy of MDAI in these conditions. Another area of interest is the role of MDAI in social behavior and attachment. Research has shown that MDAI increases levels of oxytocin, a hormone that plays a crucial role in social bonding and attachment. Further research is needed to determine the mechanisms by which MDAI affects social behavior and attachment. Finally, future research could explore the potential of MDAI as a tool for studying the role of serotonin and dopamine in the brain.
Synthesis Methods
MDAI can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxyphenylacetonitrile with cyclohexylmagnesium bromide, followed by reduction with lithium aluminum hydride. The resulting intermediate is then reacted with 2-bromoethylamine hydrobromide to yield MDAI.
Scientific Research Applications
MDAI has been studied for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). Research has shown that MDAI has a unique mechanism of action that differs from traditional antidepressants and anxiolytics. MDAI has been found to increase levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood and emotions.
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(3,4-dimethoxyphenyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2/c1-15(20-12-11-16-7-5-4-6-8-16)13-17-9-10-18(21-2)19(14-17)22-3/h7,9-10,14-15,20H,4-6,8,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGAECRVLFXUHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3,4-dimethoxyphenyl)-2-propanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5188217.png)
![4-[4-(2-tert-butyl-5-methylphenoxy)butyl]morpholine](/img/structure/B5188218.png)

![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinamide](/img/structure/B5188226.png)

![methyl N-[{5-bromo-2-[(4-morpholinylacetyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B5188234.png)
![4-(3-pyridinylmethyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5188248.png)
![4-{[3-(ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5188251.png)


![5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5188276.png)
![N-[2-(3-pyridinyloxy)ethyl]-2,3-dihydro-1-benzofuran-5-carboxamide trifluoroacetate](/img/structure/B5188282.png)
![N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine](/img/structure/B5188305.png)
![3-(4-chlorobenzyl)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B5188325.png)